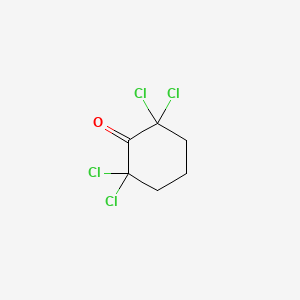

2,2,6,6-Tetrachlorocyclohexan-1-one

説明

2,2,6,6-Tetrachlorocyclohexan-1-one is a chemical compound with the molecular formula C6H6Cl4O and a molecular weight of 235.92 g/mol . It is a chlorinated cyclohexanone derivative, characterized by the presence of four chlorine atoms attached to the cyclohexane ring. This compound is known for its high density (1.53 g/cm³) and relatively high boiling point (329.4°C) .

生化学分析

Biochemical Properties

2,2,6,6-Tetrachlorocyclohexan-1-one plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition and subsequent changes in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to disrupt the normal function of mitochondria, leading to altered energy production and increased oxidative stress. Additionally, this compound can affect the expression of genes involved in detoxification processes, thereby impacting cellular responses to environmental toxins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can lead to conformational changes in the enzyme structure, resulting in reduced catalytic activity. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory effects on enzymes. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily affect metabolic pathways. At higher doses, this compound can induce significant toxic effects, including liver damage, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to detoxification and oxidative stress. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play key roles in the metabolism and detoxification of xenobiotics. These interactions can lead to changes in metabolic flux and alterations in the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its overall biochemical effects .

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria of cells. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The activity and function of this compound can be affected by its localization, as it may interact with different sets of biomolecules in various cellular compartments .

準備方法

2,2,6,6-Tetrachlorocyclohexan-1-one can be synthesized through the chlorination of cyclohexanone. The process involves reacting cyclohexanone with chlorine in the presence of a catalyst, such as an organophosphorus compound . The reaction conditions typically include controlled temperature and pressure to ensure the selective chlorination of the cyclohexane ring. Industrial production methods may involve large-scale chlorination reactors and continuous monitoring of reaction parameters to achieve high yield and purity .

化学反応の分析

2,2,6,6-Tetrachlorocyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding chlorinated carboxylic acids.

Reduction: Reduction reactions can convert it into less chlorinated cyclohexanones or cyclohexanols.

Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

2,2,6,6-Tetrachlorocyclohexan-1-one is utilized in various scientific research fields:

Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of other chlorinated compounds.

Biology: It is used in studies involving chlorinated organic compounds and their biological effects.

Medicine: Research into its potential medicinal properties and interactions with biological systems is ongoing.

作用機序

The mechanism by which 2,2,6,6-Tetrachlorocyclohexan-1-one exerts its effects involves interactions with molecular targets and pathways. The compound’s chlorinated structure allows it to participate in various chemical reactions, potentially affecting cellular processes and biochemical pathways. Detailed studies on its specific molecular targets and pathways are still under investigation .

類似化合物との比較

2,2,6,6-Tetrachlorocyclohexan-1-one can be compared with other chlorinated cyclohexanones, such as:

2,2,6,6-Tetrabromocyclohexanone: Similar in structure but with bromine atoms instead of chlorine.

2,6-Dichlorocyclohexanone: Contains fewer chlorine atoms, leading to different chemical properties and reactivity.

2,2,6,6-Tetrachlorocyclohexanol: The alcohol derivative of this compound.

The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

特性

IUPAC Name |

2,2,6,6-tetrachlorocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl4O/c7-5(8)2-1-3-6(9,10)4(5)11/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAHVKJGHYVLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C(C1)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191207 | |

| Record name | 2,2,6,6-Tetrachlorocyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3776-30-5 | |

| Record name | 2,2,6,6-Tetrachlorocyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3776-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6,6-Tetrachlorocyclohexan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003776305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3776-30-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,6,6-Tetrachlorocyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetrachlorocyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How can 2,2,6,6-tetrachlorocyclohexanone be used to access fluorinated aromatic compounds?

A1: Research demonstrates that 2,2,6,6-tetrachlorocyclohexanone can be transformed into a variety of fluorinated derivatives, serving as valuable precursors to fluorinated aromatic compounds. [, ] For example, the compound can be reduced and subsequently cyclized under basic conditions to yield a trichloroepoxide. This epoxide undergoes regioselective and stereoselective ring-opening with reagents like HF/pyridine or BF3.Et2O, producing a cis-fluorohydrin. [] Further treatment with base leads to the formation of a fluoroepoxide, which can be further derivatized. This method allows for the systematic replacement of chlorine atoms with fluorine. [] Additionally, the fluorohydrins can be oxidized to ketones and then aromatized via dehydrohalogenation to yield 2-fluorophenol or 2,6-dihalophenols. []

Q2: What unique reactivity does the enolate of 2-methylcyclopentanone, derived from its enoxysilane, exhibit?

A2: Studies indicate that treating tri- and tetrasubstituted enoxysilanes of 2-methylcyclopentanone with t-BuOK generates the corresponding enolates. [] While methylation of these enolates primarily yields 2,2-dimethylcyclopentanone, they demonstrate interesting reactivity in aldol reactions. Instead of the expected reaction at the more substituted position, these enolates undergo aldol reactions preferentially at the 5-position. This selectivity allows for the preparation of compounds like 2-benzylidene-5,5-dimethylcyclopentanone. []

Q3: Beyond fluorinated derivatives, what other types of compounds can be synthesized from 2,2,6,6-tetrachlorocyclohexanone?

A3: 2,2,6,6-Tetrachlorocyclohexanone acts as a valuable starting material for diverse chemical transformations. [1-3] For example, it reacts with aniline in the presence of a catalyst to produce N-phenyl-2,2,6,6-tetrachlorocyclohexaneimine. [] This reaction highlights the compound's versatility in forming imines, expanding its potential applications in organic synthesis.

Q4: Are there specific challenges or considerations when working with 2,2,6,6-tetrachlorocyclohexanone in a laboratory setting?

A4: While the provided research highlights the synthetic utility of 2,2,6,6-tetrachlorocyclohexanone, practical considerations are essential. For instance, one study describes a dedicated laboratory installation for isolating this compound, suggesting the need for specific equipment or procedures. [] This emphasizes the importance of consulting relevant safety data sheets and implementing appropriate laboratory practices when handling this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Trimethoxysilyl)propyl]aniline](/img/structure/B1346609.png)